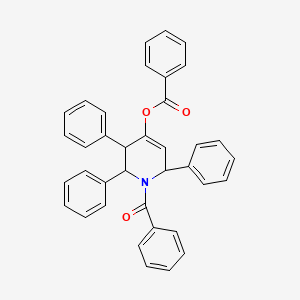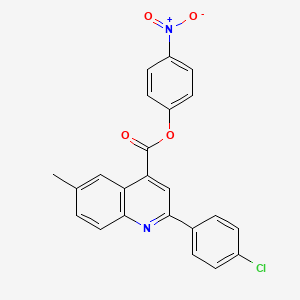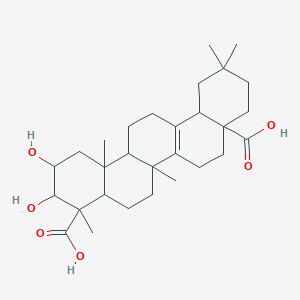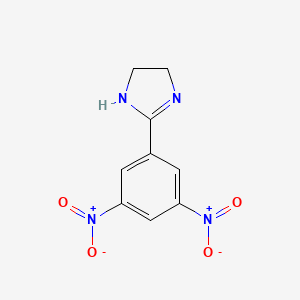
2,3,6-Triphenyl-1-(phenylcarbonyl)-1,2,3,6-tetrahydropyridin-4-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE is a complex organic compound with a unique structure that includes a pyridine ring substituted with benzoyl and phenyl groups
Preparation Methods
The synthesis of 1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzoyl chloride with a suitable pyridine derivative, followed by the introduction of phenyl groups through Friedel-Crafts acylation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents such as bromine or nitric acid, to introduce halogen or nitro groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modifying their activity. The pathways involved may include signal transduction mechanisms and metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE include other benzoyl-substituted pyridines and triphenyl derivatives. Compared to these compounds, 1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE is unique due to its specific substitution pattern and the presence of both benzoyl and phenyl groups. This uniqueness contributes to its distinct chemical reactivity and potential applications. Some similar compounds include:
- 1-BENZOYL-2,3,6-TRIPHENYL-2H-PYRIDIN-4-YL BENZOATE
- 1-BENZOYL-2,3,6-TRIPHENYL-3H-PYRIDIN-4-YL BENZOATE
Properties
Molecular Formula |
C37H29NO3 |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(1-benzoyl-2,3,6-triphenyl-3,6-dihydro-2H-pyridin-4-yl) benzoate |
InChI |
InChI=1S/C37H29NO3/c39-36(30-22-12-4-13-23-30)38-32(27-16-6-1-7-17-27)26-33(41-37(40)31-24-14-5-15-25-31)34(28-18-8-2-9-19-28)35(38)29-20-10-3-11-21-29/h1-26,32,34-35H |
InChI Key |
FTCZHUSANIEUMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(C(C(N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B15150486.png)

![2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B15150504.png)
![2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B15150524.png)
![4-tert-butyl-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B15150538.png)
![4-[acetyl(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B15150540.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15150546.png)


![Butyl 3-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B15150561.png)
![N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B15150578.png)
![N-(2-chloro-4-nitrophenyl)-2-[(4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B15150593.png)

![2-[(9-Isopropyl-6-{[3-(pyridin-2-yl)phenyl]amino}purin-2-yl)amino]butan-1-ol dihydrochloride](/img/structure/B15150602.png)
